![molecular formula C20H19ClN2O2 B2644327 4-Chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851407-91-5](/img/structure/B2644327.png)
4-Chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Overview
Description
The compound “4-Chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a chloro group, and a quinolinone group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The benzamide and quinolinone groups are aromatic, meaning they contain a ring of atoms with delocalized electrons .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. For example, the benzamide group might undergo hydrolysis, while the chloro group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could affect its solubility, while the aromatic rings could influence its stability .Scientific Research Applications
1. Medicinal Chemistry and Biological Activities
4-Oxoquinoline derivatives, closely related to the compound , have been associated with a wide range of pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit linked to the 4-oxoquinoline core is a structural feature often related to various biological activities. Detailed computational studies have been conducted to understand the regioselectivity of reactions involving similar compounds, highlighting their importance in medicinal chemistry (Batalha et al., 2019). Additionally, new quinazoline derivatives have been synthesized and characterized, showing potential as antimicrobial agents (Desai et al., 2007).
2. Chemical Synthesis and Characterization
In the realm of organic synthesis, methods have been developed for the aminoquinoline-directed, cobalt-promoted dimerization of benzamides, showcasing the chemical versatility and potential utility of compounds structurally related to 4-Chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (Grigorjeva & Daugulis, 2015). Similarly, a variety of quinazolinone analogs have been synthesized, characterized, and evaluated for their antibacterial and antitubercular activities, underlining the chemical adaptability and potential for therapeutic use of similar compounds (Rao & Subramaniam, 2015).
3. Tautomerism and Spectroscopic Analysis
Tautomerism in compounds similar to 4-Chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has been studied, revealing insights into their chemical behavior and properties. NMR and UV spectra have shown the existence of tautomeric equilibria in such compounds, offering a deeper understanding of their chemical dynamics (Mondelli & Merlini, 1966).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12-3-4-15-11-16(20(25)23-18(15)13(12)2)9-10-22-19(24)14-5-7-17(21)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXAQJBOSISZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16814037 |
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